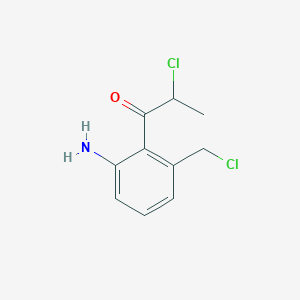
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClINO. This compound is notable for its unique structure, which includes an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the esterification of 3-iodo tyrosine using methanol and thionyl chloride to produce 2-amino-3-iodophenyl-propanoate . This intermediate can then be subjected to further reactions to introduce the chlorine atom and form the final product. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The amino group can participate in coupling reactions, forming new bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include thionyl chloride, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one include:
1-(2-Amino-3-iodophenyl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one: Similar structure but different positioning of the chlorine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9ClINO |
|---|---|
Peso molecular |
309.53 g/mol |
Nombre IUPAC |
1-(2-amino-3-iodophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(10)9(13)6-3-2-4-7(11)8(6)12/h2-5H,12H2,1H3 |
Clave InChI |
SIAILVTWCTXUKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)I)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)








![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)



